![molecular formula C22H22FN5O2S B2556143 5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-51-3](/img/structure/B2556143.png)
5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps and various types of chemical reactions . For instance, the precursor of a related compound was obtained through a four-step synthetic approach, involving the introduction of a trimethylstannyl leaving group by displacement of iodine using palladium catalysis and hexamethyldistannane in an inert solvent .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which it is used. For instance, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .
Scientific Research Applications
Antimicrobial Activities
Research has identified compounds with structural similarities to "5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" that exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have been synthesized and evaluated for their antimicrobial effectiveness, showing moderate to good activities against various microorganisms (Bektaş et al., 2007), (Başoğlu et al., 2013). These studies underscore the potential of such compounds in developing new antimicrobial agents.
Cancer Research
The compound's structural framework has been explored in cancer research, particularly in molecular docking studies to investigate its anti-cancer properties. For example, benzimidazole derivatives bearing 1,2,4-triazole were studied for their EGFR inhibitory activity, indicating potential anti-cancer applications (Karayel, 2021). These findings suggest that modifications of the core structure could lead to effective cancer therapeutics.
Neuroscience Research
In neuroscience, the analogs of the compound have been evaluated as antagonists for specific receptors, indicating their utility in studying neurological functions and disorders. For example, compounds with structural similarities have shown potent 5-HT2 antagonist activity, relevant in the context of neurological diseases and conditions (Watanabe et al., 1992). This research avenue is promising for the development of novel treatments for neurological disorders.
Mechanism of Action
Target of Action
Compounds with a piperazine moiety are known to interact with a variety of receptors in the body, including serotonin, dopamine, and adrenergic receptors . The specific target of “5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” would depend on the exact configuration and functional groups present in the molecule.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if the compound targets serotonin receptors, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor), leading to changes in neurotransmission .
Biochemical Pathways
The affected pathways would depend on the specific target and mode of action. For instance, if the compound acts on serotonin receptors, it could affect the serotonin signaling pathway, influencing mood, sleep, and other physiological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Piperazine derivatives are generally well-absorbed and can cross the blood-brain barrier, making them effective for central nervous system targets .
Result of Action
The molecular and cellular effects would depend on the specific target and mode of action. For example, activation or blockade of serotonin receptors could lead to changes in neuronal firing patterns and neurotransmitter release .
Future Directions
Future research could involve further exploration of the biological activities of this compound and related compounds, as well as their potential applications in areas such as medicine and pharmacology . For instance, related compounds have shown promising neuroprotective and anti-inflammatory properties .
properties
IUPAC Name |
5-[[4-(4-fluorophenyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2S/c1-30-18-4-2-3-15(13-18)19(20-21(29)28-22(31-20)24-14-25-28)27-11-9-26(10-12-27)17-7-5-16(23)6-8-17/h2-8,13-14,19,29H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGAWOUTJABEQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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